Cas no 41933-01-1 (3(2H)-Pyridazinone,4-chloro-5-(1-methylhydrazinyl)-2-(4-methylphenyl)-)

3(2H)-Pyridazinone,4-chloro-5-(1-methylhydrazinyl)-2-(4-methylphenyl)- structure
41933-01-1 structure
Product Name:3(2H)-Pyridazinone,4-chloro-5-(1-methylhydrazinyl)-2-(4-methylphenyl)-
CAS No:41933-01-1
MF:C12H13ClN4O
MW:264.710820913315
CID:328056
PubChem ID:2774907
Update Time:2025-04-19

3(2H)-Pyridazinone,4-chloro-5-(1-methylhydrazinyl)-2-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-Pyridazinone,4-chloro-5-(1-methylhydrazinyl)-2-(4-methylphenyl)-
    • 4-CHLORO-5-(1-METHYLHYDRAZINO)-2-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE
    • 5-[amino(methyl)amino]-4-chloro-2-(4-methylphenyl)pyridazin-3-one
    • 4-chloro-2-(p-tolyl)-5-(1-methylhydrazino)-pyridazin-3(2H)-one
    • 4-chloro-5-(N-methyl-hydrazino)-2-p-tolyl-2H-pyridazin-3-one
    • AC1MCP3S
    • AG-F-49050
    • CTK4I5438
    • KB-190832
    • OR21715
    • FT-0618107
    • 4-Chloro-5-(1-methylhydrazinyl)-2-(p-tolyl)pyridazin-3(2H)-one
    • SCHEMBL11732577
    • DTXSID80379266
    • 41933-01-1
    • MFCD00052036
    • 4-Chloro-5-(1-methylhydrazinyl)-2-(4-methylphenyl)pyridazin-3(2H)-one
    • Inchi: 1S/C12H13ClN4O/c1-8-3-5-9(6-4-8)17-12(18)11(13)10(7-15-17)16(2)14/h3-7H,14H2,1-2H3
    • InChI Key: BAWNUIKKPHPLGU-UHFFFAOYSA-N
    • SMILES: ClC1C(N(C2C=CC(C)=CC=2)N=CC=1N(C)N)=O

Computed Properties

  • Exact Mass: 264.0777887g/mol
  • Monoisotopic Mass: 264.0777887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 61.9Ų

3(2H)-Pyridazinone,4-chloro-5-(1-methylhydrazinyl)-2-(4-methylphenyl)- Security Information

  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

3(2H)-Pyridazinone,4-chloro-5-(1-methylhydrazinyl)-2-(4-methylphenyl)- Related Literature

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